3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0689973
InChI:
InChI=1S/C17H23N5O3/c1-4-5-6-10-25-15-13(8-7-9-14(15)24-3)11-18-21-16-12(2)20-22-17(23)19-16/h7-9,11H,4-6,10H2,1-3H3,(H2,19,21,22,23)/b18-11+
SMILES:
CCCCCOC1=C(C=CC=C1OC)C=NNC2=NC(=O)NN=C2C
Molecular Formula:
C17H23N5O3
Molecular Weight:
345.4 g/mol
3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
CAS No.:
Cat. No.: VC0689973
Molecular Formula: C17H23N5O3
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23N5O3 |
|---|---|
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | 5-[(2E)-2-[(3-methoxy-2-pentoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
| Standard InChI | InChI=1S/C17H23N5O3/c1-4-5-6-10-25-15-13(8-7-9-14(15)24-3)11-18-21-16-12(2)20-22-17(23)19-16/h7-9,11H,4-6,10H2,1-3H3,(H2,19,21,22,23)/b18-11+ |
| Standard InChI Key | NSUXHRYZZCLNFL-WOJGMQOQSA-N |
| Isomeric SMILES | CCCCCOC1=C(C=CC=C1OC)/C=N/NC2=NC(=O)NN=C2C |
| SMILES | CCCCCOC1=C(C=CC=C1OC)C=NNC2=NC(=O)NN=C2C |
| Canonical SMILES | CCCCCOC1=C(C=CC=C1OC)C=NNC2=NC(=O)NN=C2C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator